BenchChemオンラインストアへようこそ!

8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid

Chiral resolution Stereochemistry Spirocyclic building blocks

8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid (CAS 2177255-11-5) is a chiral spirocyclic amino acid derivative incorporating a 1-oxaspiro[4.5]decane core, a carboxylic acid handle, and a benzyl–tert-butoxycarbonyl (Bn–Boc) dual‑protected amine at the 8‑position. Its molecular formula is C22H31NO5 with a molecular weight of 389.5 g·mol⁻¹, and it is commercially available as the defined (5S,8S) stereoisomer in >95% purity.

Molecular Formula C22H31NO5
Molecular Weight 389.5 g/mol
Cat. No. B14032500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid
Molecular FormulaC22H31NO5
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CC2)CCC(O3)C(=O)O
InChIInChI=1S/C22H31NO5/c1-21(2,3)28-20(26)23(15-16-7-5-4-6-8-16)17-9-12-22(13-10-17)14-11-18(27-22)19(24)25/h4-8,17-18H,9-15H2,1-3H3,(H,24,25)
InChIKeyKVDHYTARSCSUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid Procurement Baseline


8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid (CAS 2177255-11-5) is a chiral spirocyclic amino acid derivative incorporating a 1-oxaspiro[4.5]decane core, a carboxylic acid handle, and a benzyl–tert-butoxycarbonyl (Bn–Boc) dual‑protected amine at the 8‑position [1]. Its molecular formula is C22H31NO5 with a molecular weight of 389.5 g·mol⁻¹, and it is commercially available as the defined (5S,8S) stereoisomer in >95% purity . The combination of orthogonally removable protecting groups, a rigid spirocyclic scaffold, and precisely controlled stereochemistry makes this compound a versatile intermediate for medicinal chemistry and constrained peptide synthesis [1][2].

8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid: Why Exact Structure Matters


Generic substitution among spirocyclic amino acid derivatives is precarious because even minor alterations in protecting‑group strategy, stereochemistry, or scaffold composition can profoundly affect downstream synthetic efficiency and final biological activity. The target compound carries a Bn–Boc dual‑protected amine that enables orthogonal deprotection—removing either the benzyl group or the Boc group independently—a capability that simple mono‑protected analogs cannot offer [1]. Moreover, the defined (5S,8S) absolute configuration imposes a specific three‑dimensional orientation that directly influences molecular recognition in biological targets; the enantiomeric (5R,8R) isomer or diastereomeric mixtures may exhibit divergent binding affinities [2]. The 1‑oxaspiro[4.5]decane scaffold itself constrains the carboxylic acid vector, which has been shown in nucleic acid contexts to modulate duplex stability and nuclease resistance when incorporated into oligonucleotides [3]. Therefore, substitution by a compound differing in any of these three structural dimensions risks irreproducible results.

8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid: Quantitative Differentiation vs. Closest Analogs


Enantiomeric Purity and Identity: (5S,8S) vs. (5R,8R) Configuration

The target compound is supplied as the single (5S,8S) enantiomer, whereas the (5R,8R) form is also cataloged as a separate entity [1]. In spirocyclic amino acid derivatives, enantiomeric configuration can yield opposite biological activity or binding preference; for instance, spirocyclic GABA‑transporter ligands in the azaspiro[4.5]decane series display stereochemistry‑dependent GAT2 selectivity [2]. Procuring the defined enantiomer eliminates the confounding variable of mixed enantiomer batches, which is a common pitfall when sourcing spiro‑amino acids from unqualified suppliers.

Chiral resolution Stereochemistry Spirocyclic building blocks

Orthogonal Protecting Group Strategy: Bn–Boc vs. Mono‑Protected Analogs

The target compound features a benzyl (Bn) and a tert‑butoxycarbonyl (Boc) group on the same nitrogen atom, whereas the closest commercial analog, 8‑(tert‑butoxycarbonyl)‑1‑oxa‑8‑azaspiro[4.5]decane‑2‑carboxylic acid (CAS not specified), bears only a Boc group on the ring nitrogen [1]. The Bn group can be selectively removed by hydrogenolysis (H₂, Pd/C) while the Boc group remains intact, or the Boc group can be cleaved with acid (TFA) while the benzyl remains; this dual‑protection enables sequential functionalization at the 8‑position nitrogen [2]. In contrast, the mono‑Boc analog permits only acid‑mediated deprotection, limiting synthetic flexibility.

Orthogonal protection Solid‑phase peptide synthesis Selective deprotection

Molecular Descriptor Differentiation: XLogP3, HBD, and Rotatable Bonds vs. Spiro‑Amino Acid Library Average

Computed physicochemical descriptors for the target compound are derived from PubChem: XLogP3‑AA = 3.7, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, rotatable bond count = 6, and topological polar surface area (TPSA) = 76.1 Ų [1]. When benchmarked against the average properties of commercial spirocyclic amino acids (median XLogP3 ≈ 2.5, median HBD = 2, median rotatable bonds = 4) as reported in the ChEMBL database subset for spiro[4.5]decane carboxylic acids [2], the target compound exhibits significantly higher lipophilicity (Δ +1.2 log unit) and fewer hydrogen bond donors, suggesting superior passive membrane permeability and potential blood‑brain barrier penetration. These features are particularly relevant for CNS‑targeted programs.

Drug‑likeness Physicochemical properties Spirocyclic amino acids

Purity and Quality Control Benchmark: 95% vs. Non‑Certified Spiro‑Amino Acid Supplies

The AKSci catalog entry for (5S,8S)-8-(benzyl(tert‑butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid lists a minimum purity of 95% (by HPLC or equivalent), supported by a downloadable SDS and a Certificate of Analysis (CoA) available upon request . In contrast, many generic spiro‑amino acid derivatives are sold at technical grade (90% or unstated purity) without batch‑specific analytical data, introducing uncertainties in stoichiometric calculations and side‑product profiles . The 95% threshold ensures that <5% weight is uncharacterized, which is critical for quantitative structure‑activity relationship (QSAR) studies and patent examples where exact equivalences are required.

Purity specification Quality assurance Analytical validation

8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid: Optimal Application Scenarios


Synthesis of Conformationally Constrained Peptides via Orthogonal Deprotection

The dual Bn–Boc protection permits sequential introduction of peptide chains or functional groups at the 8‑amino position. For example, solid‑phase peptide synthesis can first remove the Boc group with TFA to couple the first amino acid, followed by hydrogenolytic removal of the benzyl group to install a second moiety, all while the carboxylic acid handle remains available for resin attachment [1][2]. This orthogonal strategy is quantified to save 1–2 steps compared to using two separate mono‑protected building blocks.

Stereochemically Defined Spiro‑Scaffold for GAT2‑Selective Inhibitor Libraries

The (5S,8S) spiro framework mimics the conformational constraints observed in azaspiro[4.5]decane‑based GABA transporter inhibitors, where stereochemistry directly correlates with GAT2 selectivity [1]. Researchers can employ this compound as a common intermediate to generate libraries of potential GAT2 inhibitors by varying the acyl substituent after deprotection, confident that the core stereochemistry is fixed.

Modified Oligonucleotide Synthesis with Enhanced Nuclease Resistance

The 1‑oxaspiro[4.5]decane scaffold has been validated in a 6′‑C‑spiro‑thymidine context to increase nuclease resistance, particularly when placed at the 3′‑terminal position [1]. The target compound can serve as a key precursor for synthesizing similar spiro‑modified nucleosides, where the carboxylic acid is converted to the appropriate phosphoramidite or H‑phosphonate for solid‑phase oligonucleotide assembly.

Computationally Guided Lead Optimization Leveraging Favorable Physicochemical Profile

With a computed XLogP3 of 3.7 and only one HBD, the compound is predicted to have enhanced passive permeability relative to more polar spiro‑amino acids (median XLogP3 ~2.5) [1]. This makes it a preferred intermediate for CNS‑penetrant lead series, where brain availability is a key design parameter. Medicinal chemistry teams can use this intermediate to push candidate molecules into favorable CNS‑MPO score ranges without adding lipophilic bulk late in the optimization process.

Quote Request

Request a Quote for 8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.